Ethyl caprate

Biodiesel Vapor-liquid equilibrium FAEE volatility

Formulators requiring precise FAEE chain-length control use Ethyl caprate (C12) for its intermediate odor threshold (0.2 mg/L), delivering balanced background notes in brandy, nut, and fruit flavors. • 85.20% lipase-catalyzed conversion enables efficient green synthesis. • Mild skin irritation (rabbit, 500 mg/24h); implement appropriate concentration limits. • Available in FCC, custom, and bulk grades from global stock.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 110-38-3
Cat. No. B1671640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl caprate
CAS110-38-3
SynonymsEthyl caprate;  Ethyl decanoate;  Capric acid ethyl ester;  Decanoic acid, ethyl ester;  Ethyl caprinate;  Ethyl decylate
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC
InChIInChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3
InChIKeyRGXWDWUGBIJHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.0159 mg/mL at 25 °C
Soluble in most fixed oils, insoluble in glycerol and propylene glycol
1ml in 4ml 80% ethanol (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Caprate: Key Properties & Specifications


Ethyl caprate (ethyl decanoate, CAS 110-38-3) is a saturated fatty acid ethyl ester (C₁₂H₂₄O₂, MW 200.32) belonging to the FAEE homologous series. It is a clear colorless liquid at ambient temperature with a melting point of -20°C, boiling point of 245°C at atmospheric pressure, density of 0.862 g/mL at 25°C, and refractive index n20/D 1.424–1.427 [1]. The compound is insoluble in water but miscible with ethanol, ether, and chloroform [2]. It is a naturally occurring volatile ester produced during fermentation in winemaking and is present in essential oils of various fruits [3]. Commercially, ethyl caprate is available in grades meeting Food Chemicals Codex (FCC) specifications with purity ≥98% [4].

Ethyl Caprate: Why FAEE Substitution Fails


Fatty acid ethyl esters (FAEEs) are not functionally interchangeable despite their shared ester backbone. Chain length directly governs vapor pressure, volatility, and olfactory threshold, each of which determines end-use suitability. Ethyl caproate (C8) exhibits far higher volatility than ethyl caprate (C12), while ethyl laurate (C14) and ethyl myristate (C16) are substantially less volatile [1]. In flavor and fragrance applications, odor threshold differences span orders of magnitude between adjacent homologs, meaning substituting ethyl caprylate for ethyl caprate can result in either sensory overload or complete loss of the intended aroma profile [2]. In biodiesel and industrial solvent contexts, vapor pressure and thermal conductivity vary systematically with chain length, affecting cold-flow properties and combustion behavior [3]. Additionally, skin irritation profiles differ measurably across the homologous series: ethyl caprate produces mild skin irritation in rabbit models at 500 mg/24h, whereas ethyl caprylate shows no skin irritation in human testing [4]. The quantitative evidence below demonstrates that selecting ethyl caprate versus its closest analogs requires data-driven justification.

Ethyl Caprate: Comparative Performance Evidence


Vapor Pressure vs. FAEE Homologs

In a systematic study of five saturated FAEEs measured across 253.15–463.15 K using a static apparatus, ethyl caprate (ethyl decanoate, C12) exhibits intermediate vapor pressure between the more volatile ethyl caprylate (C10) and the less volatile ethyl laurate (C14) and ethyl myristate (C16) [1]. The vapor pressure data provide direct quantitative differentiation across the homologous series. At the mean experimental temperature range, ethyl caprate's enthalpy of vaporization (ΔvapH) was derived from Clausius-Clapeyron fitting and compared with available literature values [2]. The data establish ethyl caprate as a mid-volatility FAEE suitable for applications requiring balanced evaporation characteristics compared to shorter- or longer-chain alternatives.

Biodiesel Vapor-liquid equilibrium FAEE volatility Fuel properties

Odor Thresholds: FAEE Homolog Comparison

In a comprehensive sensory analysis of volatile compounds, ethyl decanoate (ethyl caprate) exhibits an odor threshold of 0.2 mg/L, which is 40-fold higher than ethyl caprylate (0.005 mg/L) and approximately 133-fold higher than ethyl hexanoate (0.0015 mg/L) [1]. In a separate study of wine volatile compounds, ethyl caprate showed an odor threshold of 200 μg/L and odor activity values (OAVs) ranging from 188 ± 27 to 252 ± 71 μg/L depending on fermentation conditions [2]. The odor descriptor for ethyl caprate is characterized as 'sweet, fruity' with 'waxy, apple, grape, oily, brandy' notes [3], whereas ethyl caprylate is described as 'sweet, fruity, floral' and ethyl hexanoate as 'pineapple' [1][3].

Flavor chemistry Sensory threshold Aroma compound OAV

Skin Irritation vs. Ethyl Caprylate

Ethyl caprate produces mild skin irritation in rabbit models at a dose of 500 mg/24h in the Draize test [1]. In contrast, ethyl caprylate (C10) shows no skin irritation in human testing [2]. This differential safety profile is consistent with the trend that mid-chain fatty acid esters exhibit more pronounced irritation potential than shorter-chain homologs. The LD50 values for ethyl caprate are >5000 mg/kg (oral, rat) and >5000 mg/kg (dermal, rabbit), indicating low acute systemic toxicity despite the mild dermal irritation finding . In a human maximization test, ethyl decanoate at 2% (1380 μg/cm²) in petrolatum produced no skin sensitization reactions [3].

Dermal safety Skin irritation Cosmetic ingredient Toxicology

Enzymatic Conversion Efficiency: FAEE Comparison

Under optimized lipase-catalyzed esterification conditions, the conversion ratios for FAEE synthesis varied significantly with acyl chain length. Ethyl caprate achieved a conversion ratio of 85.20%, which is substantially higher than ethyl caproate (C8, 29.20%) and ethyl valerate (C6, 7.87%), and comparable to ethyl caprylate (C10, 94.80%) [1]. This non-linear relationship between chain length and enzymatic conversion efficiency reflects differences in substrate binding affinity and steric effects at the lipase active site. The high conversion efficiency of ethyl caprate (85.20%) makes it favorable for enzymatic synthesis routes compared to shorter-chain substrates that exhibit poor conversion yields.

Enzymatic esterification Green synthesis Biocatalysis FAEE production

Ethyl Caprate: Application Scenarios


Flavor Formulation: Balanced Olfactory Impact

Ethyl caprate is specified in flavor formulations where an odor threshold of 0.2 mg/L (200 μg/L) provides moderate sensory impact, in contrast to the high potency of ethyl caprylate (0.005 mg/L) or ethyl hexanoate (0.0015 mg/L) [1]. This intermediate threshold makes ethyl caprate suitable for applications such as brandy and cognac essences, nut and cheese flavors, and fruit-type flavorings (coconut, pear, apple, grape) where the compound's 'sweet, waxy, fruity, apple, grape, oily, brandy' odor profile is desired without sensory dominance [2][3]. Procurement of ethyl caprate rather than shorter-chain FAEEs is indicated when the formulation objective requires balanced, background aroma contribution rather than primary olfactory impact.

Biodiesel: Mid-Volatility Fuel Component

Ethyl caprate is a light-fraction component of biodiesel derived from palmist oil and copra oil [1]. Its intermediate vapor pressure profile, positioned between the more volatile ethyl caprylate (C10) and the less volatile ethyl laurate (C14) and ethyl myristate (C16), provides a functionally distinct volatility for fuel blend optimization [1][2]. Procurement of ethyl caprate as a reference standard or blend component is indicated for research on biodiesel cold-flow properties, vapor-liquid equilibrium modeling, and combustion behavior where mid-chain FAEE volatility characteristics are required for systematic fuel property studies.

Cosmetic Emollient & Skin-Conditioning

Ethyl caprate is utilized in cosmetic formulations as a skin-conditioning agent and emollient [1]. Its safety profile includes mild skin irritation in rabbit models at 500 mg/24h [2] but no sensitization in human maximization testing at 2% in petrolatum (1380 μg/cm²) [3]. Procurement of ethyl caprate for cosmetic applications should account for this mild irritation potential, which differentiates it from shorter-chain FAEEs such as ethyl caprylate that exhibit no irritation in human testing [4]. Appropriate concentration limits and patch testing protocols should be implemented based on the documented irritation data.

Enzymatic Synthesis: Lipase-Catalyzed Efficiency

Under optimized lipase-catalyzed conditions, ethyl caprate achieves an 85.20% conversion ratio, which is substantially higher than ethyl caproate (29.20%) and ethyl valerate (7.87%) [1]. This favorable conversion efficiency positions ethyl caprate as an advantageous substrate for enzymatic FAEE synthesis studies and green chemistry applications. Procurement of ethyl caprate for biocatalytic research is indicated when the experimental design requires a mid-chain FAEE that demonstrates high enzymatic conversion yield while avoiding the purification challenges associated with lower-converting shorter-chain substrates.

Technical Documentation Hub

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